molecular formula C13H20ClNO2 B2878769 [(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride CAS No. 2230789-81-6

[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride

Cat. No.: B2878769
CAS No.: 2230789-81-6
M. Wt: 257.76
InChI Key: HPHPYPHYRXIPHP-UBRLZZGHSA-N
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Description

Chemical Structure: The compound features a cyclobutane core substituted with an aminomethyl group at position 1 (trans configuration) and a benzyloxy group at position 3. The hydrochloride salt enhances solubility and stability. Molecular Formula: Estimated as C₁₃H₁₈ClNO₂ (based on structural analogs). Key Properties:

  • Purity: ≥95% (common for research-grade compounds) .
  • Physical State: White to yellow solid .
  • Storage: Recommended at 2–8°C to prevent degradation .

Properties

IUPAC Name

[1-(aminomethyl)-3-phenylmethoxycyclobutyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c14-9-13(10-15)6-12(7-13)16-8-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHPYPHYRXIPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)CO)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(1R,3R)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 257.75 g/mol
  • CAS Number : 2230789-81-6

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biomolecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the benzyloxy group contributes to hydrophobic interactions. These properties may enhance binding affinity to target proteins or enzymes involved in cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against certain pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of E. coli and S. aureus
AnticancerReduces proliferation in Hela and A549 cell lines
NeuroprotectionModulates neurotransmitter systems

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberBiological Activity
This compound2230789-81-6Antimicrobial, Anticancer
[(1R,3R)-3-Aminocyclobutyl]methanol hydrochloride1778734-64-7Anticancer
[(1R,3R)-3-(Aminomethyl)cyclobutyl]methanol hydrochloride1778734-64-7Neuroprotective

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various cyclobutane derivatives found that this compound exhibited significant inhibitory effects against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to be 62.5 µg/mL and 78.12 µg/mL respectively, indicating its potential as an antibacterial agent .

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in both Hela (cervical cancer) and A549 (lung cancer) cells. The IC50 values were reported at approximately 226 µg/mL for Hela cells and 242.52 µg/mL for A549 cells, suggesting a dose-dependent response .

Comparison with Similar Compounds

Structural Analogs with Cyclobutane Cores

Compound A : [rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride
  • Molecular Formula: C₁₁H₁₆ClNO .
  • Molar Mass : 213.71 g/mol .
  • Key Differences :
    • Replaces the benzyloxy group with a phenyl ring, reducing polarity and increasing lipophilicity.
    • Lacks the ether oxygen, limiting hydrogen-bonding capacity compared to the target compound.
  • Implications : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Compound B : [TRANS-3-(AMINOMETHYL)CYCLOBUTYL]METHANOL HCL
  • Molecular Formula: C₆H₁₃ClNO (InChI-derived) .
  • Molar Mass : ~204.10 g/mol .
  • Key Differences :
    • Simplified structure lacking the benzyloxy group.
    • Smaller molecular weight and reduced steric bulk.
  • Implications : Likely higher solubility but diminished receptor-binding specificity due to fewer functional groups.

Analogs with Heterocyclic Modifications

Compound C : 3-(Propan-2-yl)-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-1,2-oxazole-5-carboxamide hydrochloride
  • Molecular Formula : C₁₈H₂₄ClN₃O₂ .
  • Molar Mass : 349.86 g/mol .
  • Key Differences: Incorporates an oxazole-carboxamide moiety, adding hydrogen-bond acceptors and donors. Increased molecular complexity and weight.
Compound D : 4,5-Dichloro-1-methyl-N-[(1R,3R)-3-(aminomethyl)-3-phenylcyclobutyl]-1H-pyrrole-2-carboxamide hydrochloride
  • Molecular Formula : C₁₇H₂₀Cl₃N₃O .
  • Molar Mass : 388.73 g/mol .
  • Key Differences :
    • Dichlorinated pyrrole group introduces electronegative substituents.
    • Higher halogen content may improve metabolic stability but raise toxicity concerns.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound C
Molecular Weight ~263.75 g/mol 213.71 g/mol 349.86 g/mol
Polarity Moderate (benzyloxy ether) Low (phenyl) High (oxazole-amide)
Solubility (aq.) Moderate (HCl salt) Low Low
Lipophilicity (logP) ~1.5–2.0 (estimated) ~2.5–3.0 ~1.0–1.5

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